

AT-9010 Tetrasodium: A Dual-Action Inhibitor of SARS-CoV-2 Replication

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Compound of Interest

Compound Name: AT-9010 tetrasodium

Cat. No.: B13893517

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AT-9010, the active triphosphate form of the orally bioavailable prodrug bemnifosbuvir (AT-527), has emerged as a promising agent in the fight against SARS-CoV-2. This document provides a comprehensive overview of AT-9010, detailing its unique dual mechanism of action, in vitro efficacy, pharmacokinetic profile, and the clinical data supporting its development. AT-9010 distinguishes itself by targeting two essential enzymatic activities of the viral replication and transcription complex: the RNA-dependent RNA polymerase (RdRp) and the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the nsp12 protein. This dual inhibition presents a high barrier to the development of viral resistance. This guide is intended to be a resource for researchers and professionals in the field of antiviral drug development, offering detailed data, experimental methodologies, and visual representations of the key pathways involved.

Quantitative Data on Antiviral Activity and Pharmacokinetics

The following tables summarize the key quantitative data for AT-9010 and its prodrugs, AT-511 and bemnifosbuvir (AT-527).

Table 1: In Vitro Anti-SARS-CoV-2 Activity of AT-511 (Prodrug of AT-9010)

Compound	Cell Line	Assay Type	Parameter	Value (μM)	Citation(s)
AT-511	Human Airway Epithelial (HAE) Cells	Viral Replication Inhibition	EC90	0.5	[1]
AT-511	Huh-7	HCV Replicon	EC50 (Genotypes 1-5)	0.005 - 0.028	[2]

Note: EC90 represents the concentration required to inhibit 90% of viral replication. Data for IC50 and CC50 in various cell lines for SARS-CoV-2 were not explicitly available in the searched literature.

Table 2: Pharmacokinetic Parameters of Bemnifosbuvir (AT-527) and its Metabolites in Humans

Analyte	Dose (Bemnifosbuvir)	Matrix	Cmax	Tmax (h)	t1/2 (h)	Citation(s)
AT-511	275 mg BID	Plasma	1451 ng/mL	0.5	0.81	[3]
AT-511	550 mg BID	Plasma	2640 ng/mL	0.5	1.00	[3]
AT-511	825 mg BID	Plasma	2935 ng/mL	0.5	1.17	[3]
AT-273	275 mg BID	Plasma	1085 ng/mL	4.0	ND	[3]
AT-273	550 mg BID	Plasma	2005 ng/mL	3.0	ND	[3]
AT-273	825 mg BID	Plasma	2392 ng/mL	4.0	ND	[3]
AT-273	550 mg BID	Epithelial Lining Fluid	0.62 µM (at 4-5h post- dose)	-	-	[1]

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Half-life. BID: Twice daily. ND: Not determined. AT-273 is a surrogate marker for intracellular AT-9010 levels.

Table 3: Clinical Efficacy from the MORNINGSKY Phase 3 Trial

Outcome	Bemnifosbuvir (550 mg BID) Arm	Placebo Arm	Relative Risk Reduction	Citation(s)
Hospitalization	2.9% (4/137)	10% (7/70)	71%	[4] [5]

Mechanism of Action

AT-9010 exerts its antiviral effect through a dual mechanism of action, targeting two distinct functional sites on the SARS-CoV-2 nsp12 protein.

- **RdRp Inhibition:** As a guanosine nucleotide analog, AT-9010 is incorporated into the nascent viral RNA chain by the RdRp. This incorporation acts as a chain terminator, halting further elongation of the viral RNA.
- **NiRAN Inhibition:** AT-9010 also binds to the active site of the NiRAN domain of nsp12. This domain is crucial for the initial steps of viral RNA capping. By inhibiting the NiRAN domain's nucleotidyltransferase activity, AT-9010 disrupts a process essential for viral replication and stability of the viral RNA.

This dual-targeting approach is significant as it may reduce the likelihood of the virus developing resistance through single-point mutations in either the RdRp or NiRAN domains.

Experimental Protocols

The following sections outline the general methodologies used to characterize AT-9010.

SARS-CoV-2 Replication Inhibition Assay

This assay is designed to determine the in vitro efficacy of a compound in inhibiting viral replication in a cell-based system.

- **Cell Lines:** Vero E6 (African green monkey kidney epithelial cells), Calu-3 (human lung adenocarcinoma cells), or primary Human Airway Epithelial (HAE) cells are commonly used.
- **Procedure:**
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The compound of interest (e.g., AT-511) is serially diluted and added to the cells.
 - Cells are then infected with a known titer of SARS-CoV-2.
 - After a defined incubation period (e.g., 48-72 hours), the extent of viral replication is quantified.

- Quantification Methods:
 - Cytopathic Effect (CPE) Reduction Assay: Viral replication leads to cell death (CPE). Cell viability is measured using reagents like MTS or CellTiter-Glo, and the reduction in CPE in the presence of the compound is quantified.
 - Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted in the presence and absence of the compound.
 - Quantitative Reverse Transcription PCR (qRT-PCR): The amount of viral RNA in the cell supernatant or lysate is quantified to determine the reduction in viral load.
- Data Analysis: The 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) are calculated from dose-response curves. The selectivity index ($SI = CC50/EC50$) is determined to assess the compound's therapeutic window.

NiRAN Enzymatic Assay

This biochemical assay assesses the direct inhibitory effect of a compound on the nucleotidyltransferase activity of the NiRAN domain.

- Reagents: Recombinant purified SARS-CoV-2 nsp12 protein, recombinant nsp9 protein (the substrate for NiRAN-mediated NMPylation), a nucleotide triphosphate (e.g., α -32P-GTP or UTP), and the inhibitor (AT-9010).
- Procedure:
 - Nsp12 and nsp9 are incubated together in a reaction buffer.
 - The reaction is initiated by the addition of the radiolabeled nucleotide triphosphate in the presence of varying concentrations of the inhibitor.
 - The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30-37°C).
 - The reaction is stopped, and the products are separated by SDS-PAGE.

- **Detection:** The transfer of the radiolabeled nucleotide monophosphate to nsp9 is detected by autoradiography. The intensity of the radiolabeled nsp9 band is quantified to determine the level of inhibition.
- **Data Analysis:** The IC50 value, the concentration of the inhibitor required to reduce NiRAN activity by 50%, is calculated from the dose-response curve.

Intracellular AT-9010 Quantification

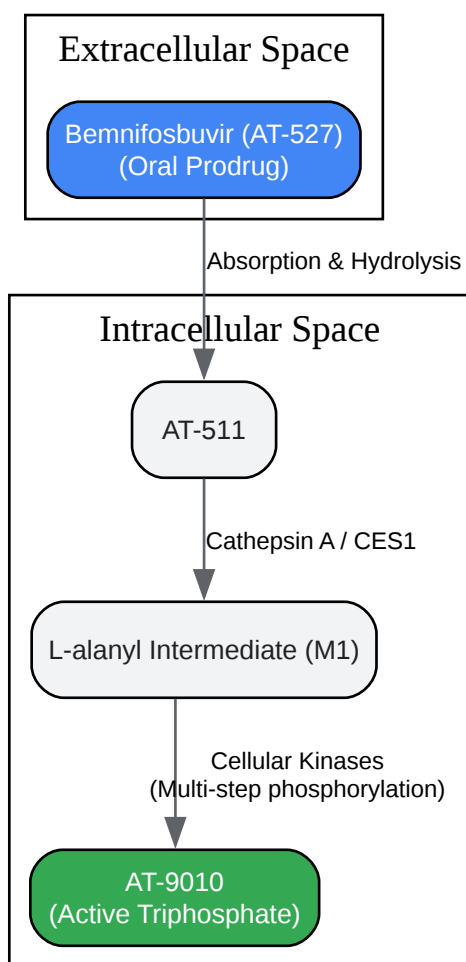
This protocol is used to measure the formation of the active triphosphate metabolite, AT-9010, within cells after treatment with the prodrug.

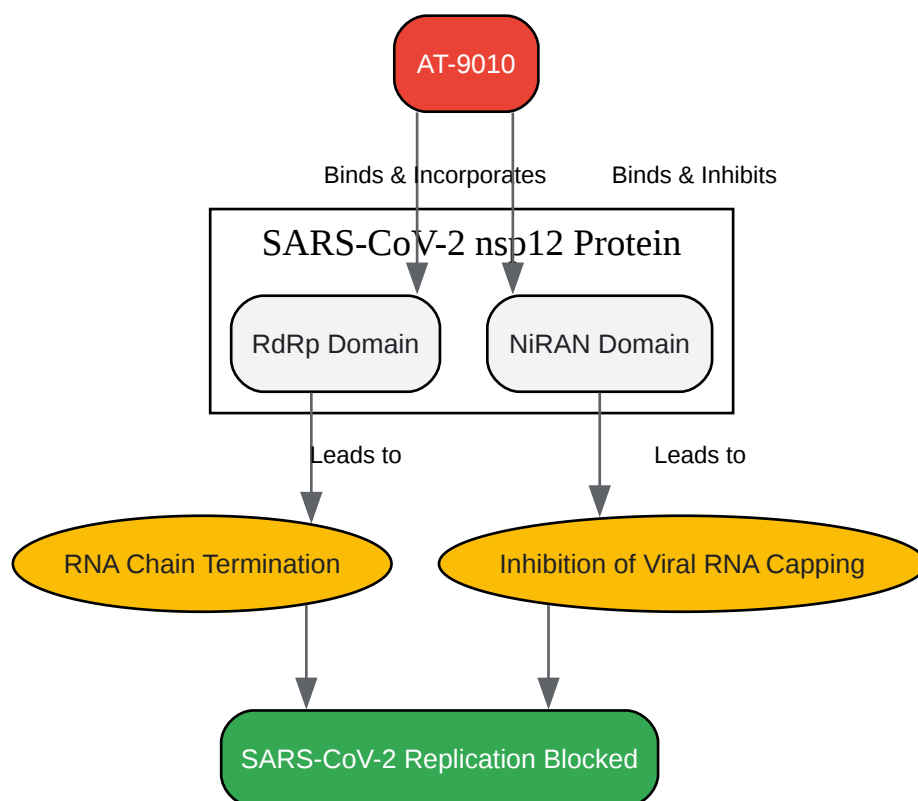
- **Cell Culture and Treatment:** Cells (e.g., HAE cells, Huh-7 cells) are incubated with the prodrug (AT-511) for a specified duration.
- **Extraction of Nucleotides:**
 - Cells are harvested and washed with cold phosphate-buffered saline.
 - Intracellular nucleotides are extracted using a solution such as 6% trichloroacetic acid.
 - The acidic extract is then neutralized.
- **Analysis by High-Performance Liquid Chromatography (HPLC):**
 - The neutralized cell extract is injected into an HPLC system.
 - Separation of nucleotides is achieved using a reverse-phase ion-pair chromatography method on a C18 column.
 - Detection is performed using UV absorbance at 254 nm or by mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
- **Quantification:** The concentration of AT-9010 is determined by comparing the peak area in the sample to a standard curve generated with known concentrations of purified AT-9010.

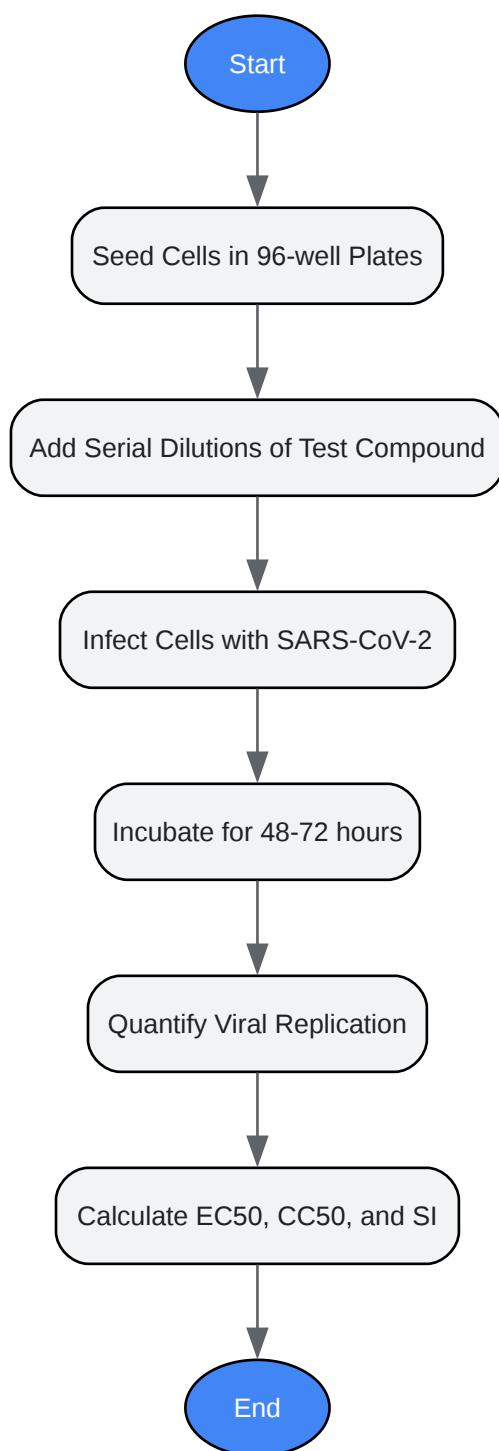
Visualizations of Pathways and Workflows

Metabolic Activation of Bemnifosbuvir (AT-527) to AT-9010

The following diagram illustrates the intracellular conversion of the prodrug bemnifosbuvir into its active triphosphate form, AT-9010.







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